molecular formula C17H15F2N3O2S2 B12144642 N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide

N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide

Cat. No.: B12144642
M. Wt: 395.5 g/mol
InChI Key: YAAWWVHXYAUKMZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a trimethyl-oxo-hydrothiopheno-pyrimidinylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the difluorophenyl intermediate: This involves the reaction of 2,4-difluoroaniline with appropriate reagents to introduce the acetamide group.

    Synthesis of the trimethyl-oxo-hydrothiopheno-pyrimidinylthio intermediate:

    Coupling of intermediates: The final step involves the coupling of the difluorophenyl intermediate with the trimethyl-oxo-hydrothiopheno-pyrimidinylthio intermediate under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide: This compound shares some structural similarities with N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide, particularly in the presence of halogenated phenyl groups.

    N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15F2N3O2S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H15F2N3O2S2/c1-8-9(2)26-15-14(8)16(24)22(3)17(21-15)25-7-13(23)20-12-5-4-10(18)6-11(12)19/h4-6H,7H2,1-3H3,(H,20,23)

InChI Key

YAAWWVHXYAUKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C)C

Origin of Product

United States

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